Cas no 1397000-09-7 (Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate)

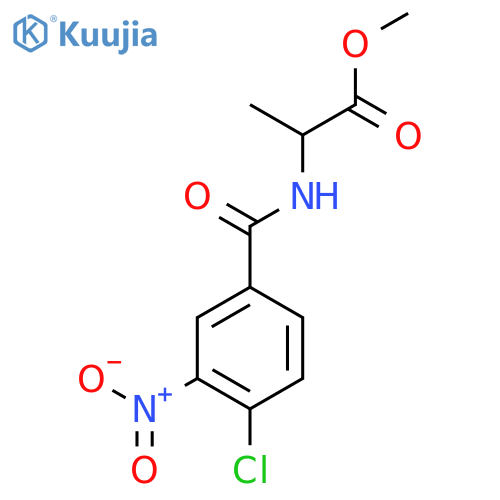

1397000-09-7 structure

商品名:Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate

CAS番号:1397000-09-7

MF:C11H11ClN2O5

メガワット:286.66844201088

CID:5054004

Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate

- methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate

- NE53642

- Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate

-

- インチ: 1S/C11H11ClN2O5/c1-6(11(16)19-2)13-10(15)7-3-4-8(12)9(5-7)14(17)18/h3-6H,1-2H3,(H,13,15)

- InChIKey: PISQBNDMQJLRAL-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1[N+](=O)[O-])C(NC(C(=O)OC)C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 371

- トポロジー分子極性表面積: 101

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29841-0.05g |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95.0% | 0.05g |

$66.0 | 2025-02-19 | |

| Enamine | EN300-29841-5.0g |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95.0% | 5.0g |

$1075.0 | 2025-02-19 | |

| 1PlusChem | 1P019LLE-250mg |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95% | 250mg |

$231.00 | 2024-06-21 | |

| 1PlusChem | 1P019LLE-2.5g |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95% | 2.5g |

$960.00 | 2024-06-21 | |

| 1PlusChem | 1P019LLE-5g |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95% | 5g |

$1391.00 | 2024-06-21 | |

| Aaron | AR019LTQ-100mg |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95% | 100mg |

$160.00 | 2025-02-14 | |

| Aaron | AR019LTQ-10g |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95% | 10g |

$2216.00 | 2023-12-16 | |

| Enamine | EN300-29841-0.5g |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95.0% | 0.5g |

$271.0 | 2025-02-19 | |

| Enamine | EN300-29841-10.0g |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95.0% | 10.0g |

$1593.0 | 2025-02-19 | |

| Enamine | EN300-29841-1.0g |

methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |

1397000-09-7 | 95.0% | 1.0g |

$371.0 | 2025-02-19 |

Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

1397000-09-7 (Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量